An In-depth Technical Guide to 2-(Tert-butylsulfonyl)ethanethioamide: Structure, Bonding, and Predicted Properties
An In-depth Technical Guide to 2-(Tert-butylsulfonyl)ethanethioamide: Structure, Bonding, and Predicted Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical structure, bonding characteristics, and predicted properties of 2-(Tert-butylsulfonyl)ethanethioamide. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document leverages established principles of organic chemistry and spectroscopy to offer a detailed theoretical framework. This includes a proposed synthetic pathway, predicted spectroscopic data (¹H NMR, ¹³C NMR, and IR), and a discussion of its potential reactivity and biological significance based on its constituent functional groups: a thioamide and a sulfone. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and structurally related compounds.
Chemical Structure and Bonding
2-(Tert-butylsulfonyl)ethanethioamide possesses a unique combination of a bulky tert-butyl group, a sulfonyl group, and a thioamide functional group. The molecular formula is C₆H₁₃NO₂S₂ with a molecular weight of 195.31 g/mol .
Structure:
The core of the molecule consists of an ethanethioamide backbone. A tert-butylsulfonyl group is attached to the α-carbon relative to the thioamide.
Bonding Characteristics:
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Tert-butyl Group: The C(CH₃)₃ group is a bulky, sterically hindering alkyl group. The carbon-carbon and carbon-hydrogen bonds are standard sp³-hybridized single bonds.
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Sulfonyl Group (SO₂): The sulfur atom in the sulfonyl group is hexavalent and formally in a +6 oxidation state. It forms two single bonds to carbon and two double bonds to oxygen. The S-O bonds are highly polar with significant double bond character, and the O-S-O bond angle is expected to be approximately 119-120°, characteristic of sulfones. The sulfur atom is sp² hybridized.
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Thioamide Group (C(S)NH₂): The thioamide functional group is planar. The carbon-sulfur bond is a double bond (C=S), and the carbon-nitrogen bond has significant double bond character due to resonance, which restricts rotation around the C-N bond. The nitrogen atom is sp² hybridized. The C=S bond is significantly longer and weaker than a C=O bond in an amide. Thioamides are known to be better hydrogen bond donors but weaker acceptors compared to their amide counterparts.[1]
Proposed Synthesis
A potential two-step synthesis is outlined below:
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Synthesis of 2-(Tert-butylsulfonyl)acetonitrile: This intermediate can be prepared via nucleophilic substitution of a haloacetonitrile with a tert-butylsulfinate salt.
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Thionation of 2-(Tert-butylsulfonyl)acetonitrile: The nitrile can then be converted to the primary thioamide using a source of hydrogen sulfide.
Detailed Experimental Protocols (Hypothetical)
Step 1: Synthesis of 2-(Tert-butylsulfonyl)acetonitrile
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Materials: Sodium tert-butylsulfinate, Chloroacetonitrile, Anhydrous Dimethylformamide (DMF).
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Procedure: To a solution of sodium tert-butylsulfinate (1.0 eq) in anhydrous DMF, chloroacetonitrile (1.1 eq) is added dropwise at room temperature under an inert atmosphere. The reaction mixture is stirred at 60 °C for 12 hours. After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2-(tert-butylsulfonyl)acetonitrile.
Step 2: Synthesis of 2-(Tert-butylsulfonyl)ethanethioamide
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Materials: 2-(Tert-butylsulfonyl)acetonitrile, Hydrogen sulfide (gas or a suitable source like thioacetamide), Triethylamine, Methanol.
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Procedure: 2-(Tert-butylsulfonyl)acetonitrile (1.0 eq) is dissolved in methanol containing triethylamine (catalytic amount). A steady stream of hydrogen sulfide gas is bubbled through the solution at room temperature for 6-12 hours.[2][3] The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford 2-(Tert-butylsulfonyl)ethanethioamide. Alternatively, Lawesson's reagent can be used for the thionation of the corresponding amide, which would first need to be synthesized from the nitrile.[4][5]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-(Tert-butylsulfonyl)ethanethioamide based on the analysis of its functional groups and comparison with analogous structures.
Predicted ¹H and ¹³C NMR Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Justification |
| C(CH₃)₃ | ~1.4 | ~23 | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. The chemical shift is typical for a tert-butyl group attached to a sulfonyl moiety.[6][7] |
| C (CH₃)₃ | - | ~59 | The quaternary carbon of the tert-butyl group, shifted downfield due to the electron-withdrawing sulfonyl group. |
| SO₂-CH₂ | ~3.8 | ~55 | The methylene protons are alpha to both the sulfonyl and the thioamide groups, leading to a significant downfield shift. |
| C=S | - | ~200 | The carbon of a thioamide typically resonates at a very low field, often around 200 ppm.[8] |
| NH₂ | ~8.0 and ~8.5 | - | The two protons of the primary thioamide are non-equivalent due to restricted rotation around the C-N bond and will appear as two broad singlets. The chemical shifts are in the typical range for thioamide protons. |
Predicted Infrared (IR) Spectroscopy Data
Table 2: Predicted IR Absorption Frequencies (in cm⁻¹)
| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group | Justification |
| 3350-3150 | Medium-Strong | N-H stretch | Primary Thioamide | Characteristic stretching vibrations for the NH₂ group in a thioamide.[9] |
| 2960-2870 | Medium | C-H stretch | Tert-butyl | Aliphatic C-H stretching vibrations. |
| ~1620 | Strong | N-H bend | Primary Thioamide | Scissoring vibration of the primary amine in the thioamide. |
| 1400-1600 | Strong | "Thioamide B" band (C-N stretch) | Thioamide | A characteristic strong band for thioamides, involving significant C-N stretching character.[10] |
| ~1365 | Strong | C-H bend | Tert-butyl | Symmetric deformation of the methyl groups in the tert-butyl group. |
| 1320-1280 | Strong | Asymmetric SO₂ stretch | Sulfone | A strong and characteristic absorption for the asymmetric stretching of the sulfonyl group.[11] |
| 1150-1120 | Strong | Symmetric SO₂ stretch | Sulfone | A strong and characteristic absorption for the symmetric stretching of the sulfonyl group.[11] |
| 700-800 | Medium | C=S stretch | Thioamide | The carbon-sulfur double bond stretch, which is generally weaker and at a lower frequency than a C=O stretch.[10] |
Reactivity and Potential Biological Activity
The chemical reactivity of 2-(Tert-butylsulfonyl)ethanethioamide is dictated by the interplay of its sulfonyl and thioamide functional groups.
-
Thioamide Reactivity: The thioamide group can undergo reactions at both the nitrogen and sulfur atoms. The sulfur atom is nucleophilic and can be alkylated or oxidized. The nitrogen atom can also be alkylated or acylated. The thioamide can be hydrolyzed to the corresponding amide and eventually to the carboxylic acid under acidic or basic conditions.
-
Sulfone Reactivity: The sulfonyl group is generally stable and unreactive. However, the protons on the α-carbon are acidic due to the electron-withdrawing nature of both the sulfonyl and thioamide groups, making this position susceptible to deprotonation by a strong base, which could then be followed by reaction with an electrophile.
Potential Biological Activity:
Both sulfonamides and thioamides are well-known pharmacophores.
-
Sulfonamides: This class of compounds exhibits a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[12]
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Thioamides: Thioamide-containing molecules have demonstrated diverse pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[1][13]
The combination of both a sulfone and a thioamide moiety in 2-(Tert-butylsulfonyl)ethanethioamide suggests that it could be a candidate for biological screening. The thioamide group can act as a bioisostere for an amide, potentially improving pharmacokinetic properties such as membrane permeability.[1] The sulfone group is a common feature in many bioactive molecules.[14]
Conclusion
While direct experimental data on 2-(Tert-butylsulfonyl)ethanethioamide is scarce, this technical guide provides a robust theoretical framework for its chemical properties. The proposed structure and predicted spectroscopic data offer a valuable starting point for its synthesis and characterization. The analysis of its functional groups suggests a rich reactivity and a potential for biological activity, making it and its derivatives interesting targets for further investigation in medicinal chemistry and drug development. The hypothetical experimental protocols and predicted data presented herein should facilitate future research into this intriguing molecule.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lawesson's Reagent [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
